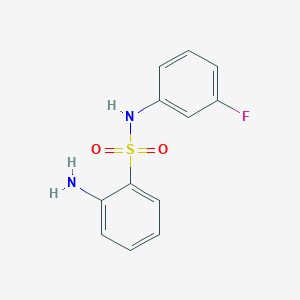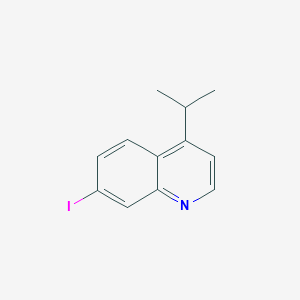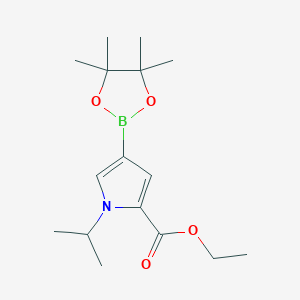
5-Chloro-2-(2-chloroethyl)benzoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-chloroethyl)benzoyl Chloride is a chemical compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring and an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride typically involves the chlorination of 2-(2-chloroethyl)benzoic acid. This process can be carried out using thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
C9H9ClO2+SOCl2→C9H7Cl3O+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(2-chloroethyl)benzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Chloro-2-(2-chloroethyl)benzoic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, and thiol under basic conditions.
Hydrolysis: Water or aqueous base/acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Amides, Esters, Thioesters: Formed from nucleophilic substitution.
5-Chloro-2-(2-chloroethyl)benzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Applications De Recherche Scientifique
5-Chloro-2-(2-chloroethyl)benzoyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to modify molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Lacks the chlorine and ethyl substituents.
2-Chloro-5-iodobenzoic Acid: Contains iodine instead of chlorine and lacks the ethyl group.
2-Chloroethyl Benzene: Lacks the carbonyl chloride group.
Uniqueness
5-Chloro-2-(2-chloroethyl)benzoyl Chloride is unique due to its dual chlorine substitution and the presence of an ethyl group, which imparts distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H7Cl3O |
|---|---|
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
5-chloro-2-(2-chloroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c10-4-3-6-1-2-7(11)5-8(6)9(12)13/h1-2,5H,3-4H2 |
Clé InChI |
VMLQSNDTJNVHQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)Cl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)


![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)



![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
